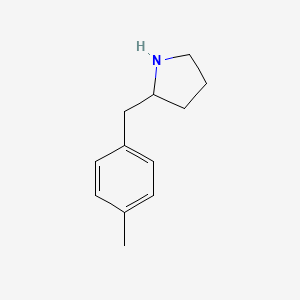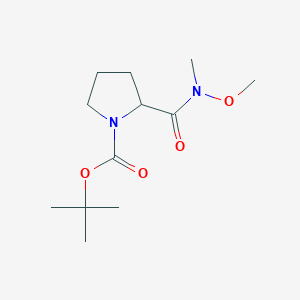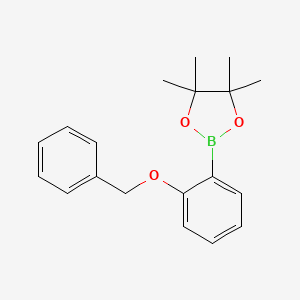
1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
描述
The compound of interest, 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, is a derivative of pyrrolidine-3-carboxylic acid, which is a structural motif found in various bioactive molecules. The presence of the dichlorophenyl group suggests potential for interaction with biological systems, possibly conferring unique properties such as antioxidant or antibacterial activity, as seen in similar compounds .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions starting from simple precursors. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid with various substituents on the phenyl ring have been synthesized using different reagents and conditions . The synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids was achieved through a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, and X-ray diffraction analysis is often used to unambiguously assign the structure of such compounds . The presence of substituents like chloro groups can influence the molecular conformation and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions depending on the functional groups present. For example, the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite can introduce a nitroso group, while its interaction with phenyldiazonium chlorides can yield azo dyes . These reactions highlight the reactivity of the pyrrolidine ring and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, NMR, and UV are used to investigate these properties . Quantum chemical methods can provide insights into electronic properties, such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity.
科学研究应用
Antioxidant Activity
- Synthesis and Antioxidant Properties : A study described the synthesis of novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with various substituents. These compounds demonstrated potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid in some cases (Tumosienė et al., 2019).
Antibacterial Activity
- Synthesis and Antibacterial Evaluation : Another study focused on the synthesis of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds were evaluated for their antibacterial activity, with some showing high efficacy against certain bacterial strains (Žirgulevičiūtė et al., 2015).
Anticancer and Antimicrobial Activity
- Novel Derivatives for Anticancer and Antimicrobial Applications : A 2022 study synthesized derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid with azole, diazole, and hydrazone moieties. These derivatives exhibited promising anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (Kairytė et al., 2022).
Complexation and Microenvironment Effects
- Microenvironment Influence on Complexation : Research from 1991 explored the complexation behavior of molecular tweezers with active site carboxylic acids, including derivatives of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The study highlighted the significant influence of microenvironment on the complexation properties (Zimmerman et al., 1991).
Supramolecular Assemblies and Crystal Engineering
- Crystal Engineering and Supramolecular Structures : A study in 2003 discussed the crystal engineering of supramolecular assemblies involving carboxylic acids like 1,2,4,5-benzenetetracarboxylic acid. The research provided insights into the self-assembly mechanisms of these compounds, which can be relevant for the derivatives of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Arora & Pedireddi, 2003).
未来方向
属性
IUPAC Name |
1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHFWWLZHYCCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393880 | |
| Record name | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
91064-26-5 | |
| Record name | 1-(3,5-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91064-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)


![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)







![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)
